1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide
CAS No.: 443349-38-0
Cat. No.: VC4250900
Molecular Formula: C30H24ClN7O3S
Molecular Weight: 598.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443349-38-0 |
|---|---|
| Molecular Formula | C30H24ClN7O3S |
| Molecular Weight | 598.08 |
| IUPAC Name | 1-[6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C30H24ClN7O3S/c31-19-6-8-25-33-20(14-26(39)37(25)15-19)16-42-30-35-23-13-18(29(41)36-11-9-17(10-12-36)27(32)40)5-7-21(23)28-34-22-3-1-2-4-24(22)38(28)30/h1-8,13-15,17H,9-12,16H2,(H2,32,40) |
| Standard InChI Key | WCDBQKCWEQBQIM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=O)N7C=C(C=CC7=N6)Cl |
Introduction
1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds, specifically pyrimidines, quinazolines, and benzimidazoles. This compound is derived from a series of patents related to protein kinase inhibitors, which are crucial in targeting pathways involved in cancer progression and treatment.
Synthesis and Preparation
The synthesis of this compound involves multi-step organic synthesis techniques. Key technical parameters include:
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Reaction Conditions: Temperature ranges from 50°C to 150°C, and reaction times can extend from several hours to days depending on the complexity of the reaction pathway.
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Solvent Systems: Dimethyl sulfoxide or dimethylformamide are commonly used for optimal solubility and reactivity.
Biological Applications
This compound is primarily investigated for its potential as a protein kinase inhibitor, targeting pathways involved in cancer cell proliferation and survival mechanisms. The mechanism of action involves interfering with specific kinases, which are crucial for cancer progression.
| Biological Activity | Description |
|---|---|
| Target Pathways | Protein kinase pathways involved in cancer progression. |
| Mechanism of Action | Inhibition of specific kinases to interfere with cancer cell proliferation and survival. |
| Potential Applications | Drug development for cancer treatment. |
Research Findings and Future Directions
Research on this compound focuses on its interactions with protein kinases, with parameters such as IC50 values being crucial for evaluating potency against target kinases. Computational modeling and X-ray crystallography can provide insights into its three-dimensional conformation and electronic properties, aiding in understanding its interaction with biological targets.
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